4-Aminophenyl b-D-thiogalactopyranoside
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Overview
Description
4-Aminophenyl b-D-thiogalactopyranoside is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a derivative of galactopyranoside, where the galactose moiety is linked to an aminophenyl group via a thioglycosidic bond. This compound is often used in biochemical research, particularly in the study of enzyme-substrate interactions and affinity chromatography.
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl β-D-thiogalactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
4-Aminophenyl β-D-thiogalactopyranoside acts as a substrate for β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the release of 4-aminophenol and D-thiogalactopyranose.
Result of Action
The action of 4-Aminophenyl β-D-thiogalactopyranoside results in the production of 4-aminophenol and D-thiogalactopyranose . These products can then be further metabolized or utilized by the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-thiogalactopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected galactopyranosyl halide. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thioglycosidic bond. The protecting groups on the galactopyranosyl moiety are then removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated purification systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminophenyl thiogalactopyranosides.
Scientific Research Applications
4-Aminophenyl b-D-thiogalactopyranoside is widely used in scientific research due to its ability to interact with specific enzymes and proteins. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to study the activity of galactosidases.
Molecular Biology: Employed in affinity chromatography for the purification of proteins and enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of biosensors and other analytical devices.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl b-D-galactopyranoside: Similar structure but lacks the thioglycosidic bond.
4-Aminobenzyl 1-thio-b-D-galactopyranoside: Contains a benzyl group instead of an aminophenyl group.
p-Aminophenyl 1-thio-b-D-galactopyranoside: Similar structure but with a different positional isomer.
Uniqueness
4-Aminophenyl b-D-thiogalactopyranoside is unique due to its thioglycosidic bond, which provides increased stability against hydrolysis compared to its oxygen-linked counterparts. This makes it particularly useful in biochemical assays and industrial applications where stability is crucial.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-IIRVCBMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428574 |
Source
|
Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29558-05-2 |
Source
|
Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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